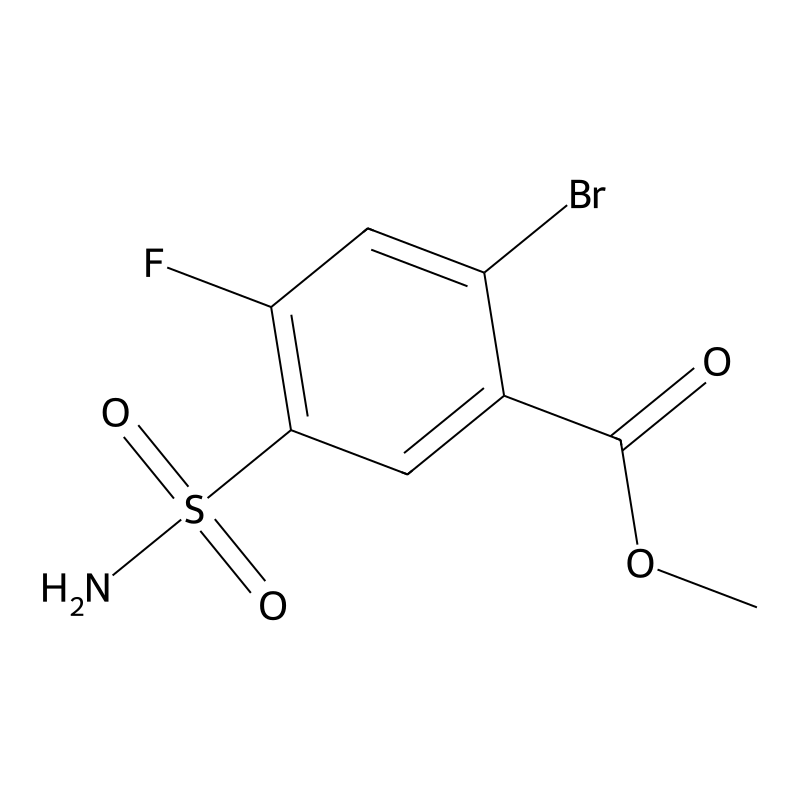

Methyl 2-bromo-4-fluoro-5-sulfamoylbenzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methyl 2-bromo-4-fluoro-5-sulfamoylbenzoate is an organic compound characterized by its unique combination of a bromine atom, a fluorine atom, and a sulfamoyl group attached to a benzoate structure. This compound falls under the category of halogenated benzoates, which are known for their diverse chemical properties and potential biological activities. The presence of the sulfamoyl group is particularly significant as it can influence the compound's reactivity and interactions with biological systems.

- Availability of Information: While resources like BLD Pharm and Ambeed offer the compound for purchase and mention analytical techniques for characterization (e.g., NMR, HPLC), they lack details on its use in research [, ].

- Chemical Structure Analysis: Analysis of the compound's structure suggests potential areas for investigation. The presence of a sulfamoyl group hints at possible applications in medicinal chemistry, particularly regarding sulfonamides, a class of drugs known for their antibacterial properties [].

- Substitution Reactions: The bromine and fluorine atoms can be replaced by various nucleophiles under suitable conditions. For instance, sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

- Oxidation and Reduction: This compound can also participate in oxidation and reduction reactions, leading to the formation of different derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents such as lithium aluminum hydride or sodium borohydride may be employed.

The specific products formed from these reactions depend on the reagents and conditions utilized during the reaction process.

Research indicates that methyl 2-bromo-4-fluoro-5-sulfamoylbenzoate may possess significant biological activity. Compounds with sulfamoyl groups are often investigated for their potential therapeutic applications, particularly in drug development. The unique structural features of this compound suggest it could interact with various biomolecules, potentially leading to inhibitory effects on certain biological pathways or diseases.

The synthesis of methyl 2-bromo-4-fluoro-5-sulfamoylbenzoate typically involves several steps:

- Esterification: The initial step usually includes the esterification of 2-bromo-4-fluoro-5-sulfamoylbenzoic acid with methanol. This reaction is often catalyzed by sulfuric acid and carried out under reflux conditions to ensure complete conversion to the ester.

- Isolation and Purification: After the reaction, the product is typically purified through techniques such as recrystallization or chromatography to achieve high purity levels suitable for further applications.

Industrial production methods mirror laboratory synthesis but are scaled up for larger quantities, maintaining strict control over reaction conditions to optimize yield and purity.

Methyl 2-bromo-4-fluoro-5-sulfamoylbenzoate has several important applications across various fields:

- Chemical Research: It serves as an intermediate in the synthesis of more complex organic molecules.

- Pharmaceutical Development: The compound is being studied for its potential role in drug formulation, particularly in targeting specific diseases due to its unique chemical properties.

- Industrial Uses: It is utilized in creating various chemical products and as a reagent in industrial processes.

Studies exploring the interactions of methyl 2-bromo-4-fluoro-5-sulfamoylbenzoate with biological systems are ongoing. These investigations focus on understanding how this compound interacts with proteins, enzymes, and other biomolecules, which could reveal its mechanisms of action in biological contexts. Such interaction studies are crucial for assessing its potential therapeutic efficacy and safety profiles .

Several compounds share structural similarities with methyl 2-bromo-4-fluoro-5-sulfamoylbenzoate, highlighting its uniqueness:

Methyl 2-bromo-4-fluoro-5-sulfamoylbenzoate stands out due to its unique combination of halogens and the presence of a sulfamoyl group, which imparts distinct chemical and biological properties that are not commonly found in similar compounds. This uniqueness may contribute to its potential applications in pharmaceuticals and other fields.

Methyl 2-bromo-4-fluoro-5-sulfamoylbenzoate possesses the molecular formula C8H7BrFNO4S, corresponding to a molecular weight of 312.11 grams per mole. The compound is systematically identified by the Chemical Abstracts Service registry number 1311318-33-8, which serves as its unique chemical identifier in international databases. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound's full systematic name is methyl 5-(aminosulfonyl)-2-bromo-4-fluorobenzoate. The condensed molecular formula representation clearly delineates the presence of eight carbon atoms, seven hydrogen atoms, one bromine atom, one fluorine atom, one nitrogen atom, four oxygen atoms, and one sulfur atom within the molecular structure.

The compound's structural representation can be expressed through various chemical notation systems. The Simplified Molecular Input Line Entry System notation for this compound is COC(=O)c1cc(c(cc1Br)F)S(=O)(=O)N. The International Chemical Identifier representation provides an alternative structural description: InChI=1S/C8H7BrFNO4S/c1-15-8(12)4-2-7(16(11,13)14)6(10)3-5(4)9/h2-3H,1H3,(H2,11,13,14). These standardized chemical descriptors enable precise identification and database searching across various chemical information systems. The International Chemical Identifier Key, VREZQBBEYJUJDR-UHFFFAOYSA-N, serves as a fixed-length identifier derived from the International Chemical Identifier structure.

Structural Features: Halogenation, Sulfamoyl Group, and Benzoate Ester

The molecular architecture of methyl 2-bromo-4-fluoro-5-sulfamoylbenzoate incorporates several distinctive structural elements that significantly influence its chemical behavior and potential applications. The benzene ring core serves as the fundamental framework upon which three critical functional groups are strategically positioned. The presence of both bromine and fluorine atoms as halogen substituents creates a unique electronic environment that affects the compound's reactivity patterns and physical properties. The bromine atom occupies the 2-position relative to the carboxylate group, while the fluorine atom is positioned at the 4-carbon of the aromatic ring.

The sulfamoyl group (-SO2NH2) represents one of the most significant functional features of this compound, positioned at the 5-carbon of the benzene ring. Sulfamoyl groups are historically associated with important pharmacological activities, particularly in the development of antibacterial agents. The presence of this functional group suggests potential biological activity and provides a site for further chemical modification. The sulfamoyl moiety contributes both electronic and steric effects to the overall molecular behavior, influencing factors such as solubility, stability, and reactivity toward various chemical transformations.

The methyl ester functionality completes the primary structural features of this compound, providing the characteristic benzoate ester linkage. This ester group serves multiple purposes within the molecular framework: it enhances lipophilicity compared to the corresponding carboxylic acid, provides a reactive site for hydrolysis reactions, and contributes to the overall stability of the compound under various storage conditions. The combination of these three major structural elements—halogenation, sulfamoyl substitution, and ester functionality—creates a molecule with diverse chemical possibilities and potential synthetic applications.

| Structural Component | Position | Electronic Effect | Chemical Significance |

|---|---|---|---|

| Bromine Atom | 2-position | Electron-withdrawing | Electrophilic aromatic substitution directing group |

| Fluorine Atom | 4-position | Strong electron-withdrawing | Increases ring stability, affects pKa |

| Sulfamoyl Group | 5-position | Electron-withdrawing | Potential biological activity, hydrogen bonding |

| Methyl Ester | 1-position | Electron-withdrawing | Enhances lipophilicity, reactive toward hydrolysis |

Historical Context and Synthetic Relevance

The development of sulfamoyl-containing compounds traces its origins to the early twentieth century, with sulfanilamide first synthesized in 1908 by Austrian chemist Paul Josef Jakob Gelmo. However, the therapeutic potential of sulfamoyl compounds remained unrecognized until the revolutionary discovery of Prontosil's antibacterial activity in the 1930s under the direction of Gerhard Domagk. This breakthrough established sulfonamides as the first broadly effective antibacterial agents for systemic use, fundamentally transforming the landscape of medical treatment and paving the way for the modern antibiotic era.

The historical significance of sulfamoyl compounds extends well beyond their initial antibacterial applications. Sulfanilamide and related compounds function through competitive inhibition of the enzyme dihydropteroate synthase, which plays a crucial role in bacterial folate synthesis. This mechanism of action proved to be bacteriostatic rather than bactericidal, inhibiting bacterial growth and multiplication without directly killing the organisms. The success of early sulfonamide drugs led to extensive research into structural modifications aimed at improving efficacy, reducing toxicity, and expanding the spectrum of biological activity.

Modern synthetic chemistry has embraced the structural complexity represented by compounds such as methyl 2-bromo-4-fluoro-5-sulfamoylbenzoate as valuable intermediates in pharmaceutical development. The strategic incorporation of halogen atoms alongside sulfamoyl functionality creates opportunities for selective chemical transformations and targeted molecular modifications. Contemporary synthetic methodologies have enabled the efficient preparation of such complex molecules through carefully designed reaction sequences that preserve the integrity of sensitive functional groups while introducing desired structural modifications.

Patent literature reveals ongoing interest in sulfamoyl-containing benzoate derivatives for various therapeutic applications. The presence of multiple reactive sites within molecules like methyl 2-bromo-4-fluoro-5-sulfamoylbenzoate provides synthetic chemists with numerous options for further functionalization. The bromine atom serves as an excellent leaving group for nucleophilic substitution reactions, while the fluorine atom imparts unique electronic properties that can modulate biological activity. The sulfamoyl group offers opportunities for hydrogen bonding interactions with biological targets, and the methyl ester can be readily converted to other functional groups through standard chemical transformations.

| Historical Milestone | Year | Significance | Impact on Sulfamoyl Chemistry |

|---|---|---|---|

| First Sulfanilamide Synthesis | 1908 | Initial preparation by Gelmo | Established synthetic methodology |

| Prontosil Discovery | 1932-1935 | First therapeutic sulfonamide | Revealed antibacterial potential |

| Mechanism Elucidation | 1940s | Folate synthesis inhibition | Guided rational drug design |

| Modern Derivatives | 1990s-Present | Complex multi-substituted compounds | Enhanced selectivity and potency |

Esterification of 2-Bromo-4-Fluoro-5-Sulfamoylbenzoic Acid

The most straightforward approach to synthesizing methyl 2-bromo-4-fluoro-5-sulfamoylbenzoate involves the direct esterification of the corresponding carboxylic acid precursor using the Fischer esterification reaction [1] [2]. This methodology represents a classical organic transformation that has been extensively optimized for benzoic acid derivatives containing electron-withdrawing substituents.

Reaction Mechanism and Conditions

The Fischer esterification proceeds through a well-established acid-catalyzed mechanism involving multiple equilibrium steps [3]. The reaction begins with protonation of the carbonyl oxygen by sulfuric acid, which enhances the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by methanol forms a tetrahedral intermediate, followed by proton transfer and water elimination to yield the desired methyl ester [2].

For 2-bromo-4-fluoro-5-sulfamoylbenzoic acid, optimal esterification conditions typically employ a 10-20 fold excess of methanol as both reactant and solvent, with 10% volume/volume sulfuric acid serving as the catalyst [4]. The reaction is conducted at temperatures between 60-70°C for 2-6 hours to achieve complete conversion while minimizing side reactions [5].

Optimization Studies

Research has demonstrated that the presence of electron-withdrawing groups such as bromine, fluorine, and sulfamoyl substituents significantly influences the reaction kinetics and yield . The electron-deficient nature of the aromatic ring enhances the electrophilicity of the carboxyl carbon, facilitating nucleophilic attack by methanol. However, the sulfamoyl group can participate in hydrogen bonding interactions that may influence the reaction rate .

Temperature optimization studies indicate that reactions conducted at 60-70°C provide the optimal balance between reaction rate and selectivity [4]. Higher temperatures (above 80°C) can lead to decomposition of the sulfamoyl group or formation of side products through dehydration reactions. Lower temperatures result in incomplete conversion and extended reaction times [5].

Purification and Isolation

Following completion of the esterification reaction, the crude product is typically neutralized with saturated sodium bicarbonate solution to remove excess sulfuric acid [4]. The organic phase is then extracted with ethyl acetate or hexane, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Further purification can be achieved through recrystallization from ethanol-water mixtures or column chromatography .

| Parameter | Optimal Conditions | Alternative Conditions |

|---|---|---|

| Temperature (°C) | 60-70 | 80-100 |

| Reaction Time (hours) | 2-6 | 1-3 |

| Catalyst Amount (% v/v) | 10% H₂SO₄ | 5-15% H₂SO₄ |

| Methanol:Acid Ratio | 10:1 to 20:1 | 5:1 to 15:1 |

| Typical Yield (%) | 85-95 | 75-90 |

Diazotization and Sandmeyer-Type Bromination Reactions

The synthesis of 2-bromo-4-fluoro-5-sulfamoylbenzoic acid, the immediate precursor to the methyl ester, can be achieved through diazotization of the corresponding aminobenzoic acid derivative followed by Sandmeyer-type bromination [8] [9]. This methodology provides access to the required halogenated intermediate when direct bromination approaches are not feasible.

Diazotization Mechanism

The diazotization process involves the conversion of a primary aromatic amine to a diazonium salt through reaction with sodium nitrite in acidic medium [10] [11]. The mechanism proceeds through formation of nitrous acid from sodium nitrite and hydrochloric acid, followed by electrophilic attack of the nitrosonium ion (NO⁺) on the amino group [12].

For 2-amino-4-fluoro-5-sulfamoylbenzoic acid, the diazotization is typically conducted at 0-5°C using an ice bath to prevent decomposition of the thermally unstable diazonium salt [13] [14]. The reaction requires stoichiometric amounts of sodium nitrite to avoid formation of side products through excess nitrous acid [15].

Sandmeyer Bromination

The Sandmeyer reaction enables the replacement of the diazonium group with bromine through a radical mechanism catalyzed by copper(I) bromide [16] [17]. The process involves single electron transfer from copper(I) to the diazonium salt, generating an aryl radical that subsequently reacts with bromide ion [8].

Key reaction parameters include maintenance of low temperature (0-10°C) during diazonium salt formation, followed by gradual warming to room temperature for the bromination step [9]. The use of copper(I) bromide as both catalyst and bromine source ensures efficient conversion while minimizing competing reactions [18].

Reaction Optimization

Studies have shown that the success of diazotization-bromination sequences depends critically on several factors including temperature control, reagent stoichiometry, and reaction timing [20]. Excess hydrochloric acid is employed to suppress the concentration of free amine available for coupling reactions and to ensure complete protonation of the amino group [21].

The reaction typically proceeds with yields of 60-75% for the bromination step, with some material loss due to the inherent instability of diazonium intermediates [8]. Side reactions can include hydrolysis to form phenolic compounds or reduction to regenerate the parent aromatic compound [17].

| Step | Conditions | Critical Factors |

|---|---|---|

| Diazotization | NaNO₂ + HCl → HNO₂ | In situ generation of nitrous acid |

| Temperature Control | 0-5°C (ice bath) | Prevents decomposition of diazonium salt |

| Reaction Time | 30-60 minutes | Complete conversion of amine |

| Sodium Nitrite Amount | Stoichiometric (avoid excess) | Prevents side reactions |

| Acid Concentration | 2-6 M HCl | Sufficient for protonation |

| Safety Considerations | Slow addition, good ventilation | Minimize toxic gas exposure |

Cross-Coupling Strategies for Functionalization

The presence of both bromine and fluorine substituents in methyl 2-bromo-4-fluoro-5-sulfamoylbenzoate provides excellent opportunities for selective functionalization through transition metal-catalyzed cross-coupling reactions [22] [23]. These methodologies enable the introduction of diverse substituents while maintaining the integrity of other functional groups.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction represents one of the most versatile cross-coupling methodologies for functionalizing aryl bromides [24] [25]. This palladium-catalyzed reaction couples organoboronic acids or esters with the brominated benzoate under basic conditions. The reaction typically employs palladium catalysts such as Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine ligands, in conjunction with bases like potassium carbonate or cesium carbonate [26].

For methyl 2-bromo-4-fluoro-5-sulfamoylbenzoate, Suzuki coupling conditions typically involve heating at 80-120°C in polar aprotic solvents such as dimethylformamide or dimethoxyethane [27]. The electron-withdrawing nature of the substituents facilitates oxidative addition of the palladium catalyst to the carbon-bromine bond, enabling efficient coupling with various arylboronic acids [22].

Heck Reaction Applications

The Heck reaction provides a powerful method for introducing vinyl substituents through palladium-catalyzed coupling with alkenes [28] [29]. This methodology is particularly valuable for creating substituted styrene derivatives from the brominated benzoate. The reaction proceeds through a well-established mechanism involving oxidative addition, migratory insertion, and β-hydride elimination [30].

Optimal Heck reaction conditions for aryl bromides typically employ palladium acetate or palladium chloride catalysts with phosphine ligands, in the presence of bases such as triethylamine or potassium carbonate [31]. Reaction temperatures of 100-140°C are commonly employed to ensure efficient coupling with various alkene substrates [28].

Alternative Cross-Coupling Methodologies

Several other cross-coupling reactions can be effectively applied to methyl 2-bromo-4-fluoro-5-sulfamoylbenzoate. The Stille coupling enables reaction with organostannanes under mild conditions without requiring base additives [23]. Sonogashira coupling provides access to acetylene derivatives through reaction with terminal alkynes in the presence of palladium and copper co-catalysts [22].

The electronic properties of the substrate, particularly the electron-withdrawing effects of the fluorine and sulfamoyl groups, generally favor oxidative addition and enhance the efficiency of these cross-coupling reactions [22]. Site selectivity is typically excellent, with preferential reaction at the bromine position due to the stronger carbon-bromine bond compared to the carbon-fluorine bond [23].

| Reaction Type | Coupling Partner | Catalyst System | Base/Additive | Temperature (°C) |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboronic acids/esters | Pd(PPh₃)₄, Pd(OAc)₂/PPh₃ | K₂CO₃, Na₂CO₃, Cs₂CO₃ | 80-120 |

| Heck Reaction | Alkenes | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃ | 100-140 |

| Stille Coupling | Organostannanes | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | None required | 80-120 |

| Sonogashira Coupling | Terminal alkynes | PdCl₂(PPh₃)₂, CuI | Et₃N, pyrrolidine | 60-100 |

| Negishi Coupling | Organozinc reagents | Pd(PPh₃)₄, NiCl₂ | None required | 25-80 |

Reaction Scope and Limitations

The scope of cross-coupling reactions with methyl 2-bromo-4-fluoro-5-sulfamoylbenzoate is generally broad, accommodating a wide range of coupling partners [22]. However, certain limitations exist, particularly related to the stability of the sulfamoyl group under basic conditions and potential coordination of the sulfonamide nitrogen to the palladium catalyst [27].

Recent advances in catalyst design, including the development of bulky phosphine ligands and N-heterocyclic carbene complexes, have expanded the scope of these reactions to include challenging substrates and sterically hindered coupling partners [25]. Additionally, the use of microwave heating and flow chemistry techniques has enabled more efficient and selective transformations [32].

| Synthetic Method | Typical Yield (%) | Reaction Time | Selectivity |

|---|---|---|---|

| Direct Esterification (H₂SO₄/MeOH) | 85-95 | 2-6 hours | Excellent (>95%) |

| Acid Chloride Method | 70-85 | 1-3 hours | Excellent (>95%) |

| Diazotization-Bromination | 60-75 | 1-2 hours | Good (80-90%) |

| Suzuki Coupling (Aryl Bromides) | 70-90 | 6-24 hours | Excellent (>95%) |

| Heck Reaction (Terminal Alkenes) | 65-85 | 4-12 hours | Good (75-90%) |

| Cross-Coupling (Heterocycles) | 55-80 | 8-24 hours | Variable (60-85%) |